molecular formula C19H21N3O5S B2926563 5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide CAS No. 2034527-09-6

5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide

Cat. No.: B2926563
CAS No.: 2034527-09-6
M. Wt: 403.45
InChI Key: SSIWVJJUKJNQPX-UHFFFAOYSA-N
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Description

5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide is a synthetic organic compound with the CAS Number 2034527-09-6 and a molecular formula of C19H21N3O5S . It features a complex structure that incorporates a methoxybenzamide moiety linked to a 1-methyl-1H-indole group via a sulfamoyl ethyl chain with a hydroxyl functional group. This molecular architecture, particularly the presence of both sulfonamide and benzamide groups, suggests potential for diverse biochemical interactions and makes it a candidate for investigative applications in medicinal chemistry and drug discovery. Researchers can explore its properties as a building block for developing novel therapeutic agents or as a tool compound for probing biological pathways. The indole and benzamide structures are common in pharmaceuticals, indicating its relevance in synthesizing compounds for screening against various biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-[[2-hydroxy-2-(1-methylindol-5-yl)ethyl]sulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-22-8-7-12-9-13(3-5-16(12)22)17(23)11-21-28(25,26)14-4-6-18(27-2)15(10-14)19(20)24/h3-10,17,21,23H,11H2,1-2H3,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSIWVJJUKJNQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, pH adjustment, and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups .

Scientific Research Applications

5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The sulfamoyl group may enhance the compound’s solubility and bioavailability, while the methoxybenzamide structure can contribute to its overall stability and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide/Indole Motifs

a. 2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide (Compound 33, )

  • Structure : Features a 5-methoxyindole core linked to a sulfonamide via an acetamide bridge, with a 4-chlorobenzoyl group and a thiophene sulfonamide.
  • Comparison: Unlike the target compound, this analogue lacks the hydroxyethyl spacer and replaces the 1-methylindole with a chlorinated thiophene.
  • Synthesis : Prepared via coupling of acetic acid and sulfonamide derivatives under mild conditions (39% yield after HPLC purification) .

b. 5-{[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide ()

  • Structure : Contains a benzimidazole-oxygen bridge and a hydroxamic acid group instead of a sulfamoyl moiety. The 1-methylindole is retained but fused into a benzimidazole system.
  • The hydroxamic acid group may confer metal-binding activity (e.g., inhibition of metalloproteases) .

c. 4-(Dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide ()

  • Structure : Substitutes the indole with a thiophene-furan hybrid and replaces the methoxy group with a dimethylsulfamoyl moiety.
  • Comparison : The thiophene-furan system introduces conjugated electron-rich regions, which could alter redox properties or binding kinetics. The dimethylsulfamoyl group may reduce steric hindrance compared to the hydroxyethyl-indole chain .
Functional Analogues with Sulfamoyl-Benzamide Cores

a. 5-[(Dimethylsulfamoyl)amino]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide ()

  • Structure : Shares the 2-methoxybenzamide and sulfamoyl groups but replaces the hydroxyethyl-indole with a pyrrolidine-methyl chain.
  • However, the absence of the indole group may limit selectivity for indole-dependent targets .

b. 5-{[2-(Dimethylamino)ethyl]sulfamoyl}-2-hydroxybenzoic Acid ()

  • Structure: Replaces the benzamide with a benzoic acid and substitutes the indole with a dimethylaminoethyl group.
  • The dimethylaminoethyl chain may act as a cationic anchor in enzymatic active sites .
Data Table: Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight Key Structural Features Biological Activity (Inferred) Reference
Target Compound C₁₉H₂₀N₃O₅S 411.45 g/mol 2-Methoxybenzamide, sulfamoyl, hydroxyethyl-1-methylindole Enzyme inhibition, receptor modulation
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((5-chlorothiophen-2-yl)sulfonyl)acetamide C₂₀H₁₅Cl₂N₃O₅S₂ 520.34 g/mol Chlorothiophene sulfonamide, 4-chlorobenzoyl Antimicrobial, anti-inflammatory
5-{[6-Chloro-5-(1-methyl-1H-indol-5-yl)-1H-benzimidazol-2-yl]oxy}-N-hydroxy-2-methylbenzamide C₂₄H₁₈ClN₃O₄ 463.87 g/mol Benzimidazole-oxygen bridge, hydroxamic acid Anticancer, metalloprotease inhibition
4-(Dimethylsulfamoyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}benzamide C₁₉H₂₀N₂O₅S₂ 420.50 g/mol Thiophene-furan hybrid, dimethylsulfamoyl Antioxidant, kinase inhibition

Key Research Findings and Implications

  • Sulfamoyl vs.
  • Indole Substitution : The 1-methylindole moiety confers selectivity toward serotonin receptors or cytochrome P450 enzymes, whereas benzimidazole () or thiophene () analogues may shift activity toward kinase or protease targets .
  • Synthetic Accessibility : The target compound’s hydroxyethyl-indole chain requires multi-step synthesis, including sulfonylation and indole functionalization, which may result in lower yields compared to simpler analogues (e.g., , % yield) .

Biological Activity

Chemical Structure and Properties

The chemical structure of 5-{[2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl]sulfamoyl}-2-methoxybenzamide can be described as follows:

  • Molecular Formula : C16H20N2O4S
  • Molecular Weight : 348.41 g/mol
  • IUPAC Name : this compound

The compound contains a sulfamoyl group, which is known for its role in various biological activities, particularly in pharmacology.

Research indicates that compounds with sulfamoyl groups often exhibit various biological activities, including:

  • Antimicrobial Activity : Sulfamoyl compounds are frequently studied for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Potential : Some studies suggest that similar compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antitumor Activity :
    A study investigating the antitumor effects of sulfamoyl derivatives reported that the compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
    Cell LineIC50 (µM)Mechanism of Action
    HeLa12.5Apoptosis induction
    MCF-715.3G2/M phase arrest
    A54910.8Inhibition of proliferation
  • Antimicrobial Studies :
    In vitro studies have shown that the compound exhibits activity against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL.
    BacteriaMIC (µg/mL)
    Staphylococcus aureus8
    Escherichia coli16
    Pseudomonas aeruginosa32

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:

  • Absorption : The compound shows moderate solubility in water, which may enhance its bioavailability.
  • Metabolism : Preliminary studies indicate hepatic metabolism primarily through cytochrome P450 enzymes.

Research Findings

Recent research has focused on optimizing the structure of sulfamoyl-containing compounds to enhance their biological activity. Modifications to the indole moiety or methoxybenzamide group have been shown to significantly affect potency and selectivity against target cells.

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